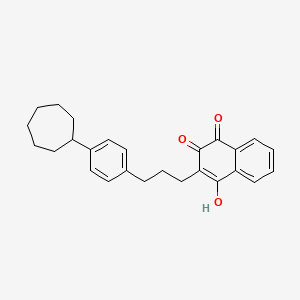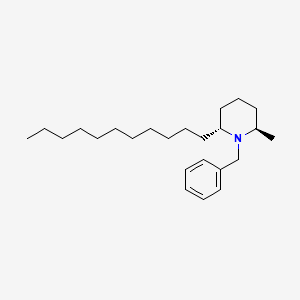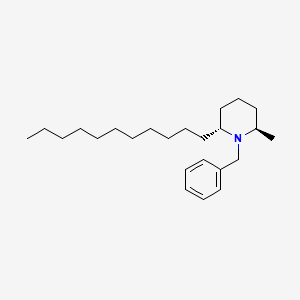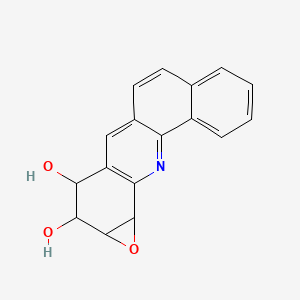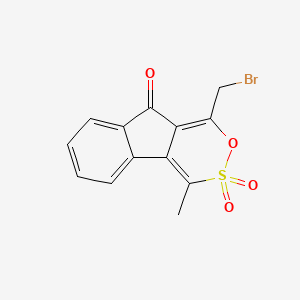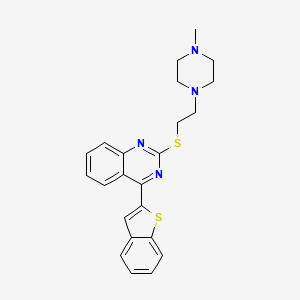
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is notable for its unique structure, which includes a benzo(b)thienyl group and a piperazinyl-ethyl-thio substituent. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinazoline involves the cyclization of anthranilic acid derivatives with amides or nitriles . For the specific compound , the synthesis may involve the following steps:
Formation of the Quinazoline Core: This can be achieved through the reaction of anthranilic acid with formamide under acidic conditions to yield 2-aminobenzamide, which then undergoes cyclization to form the quinazoline core.
Introduction of the Benzo(b)thienyl Group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzo(b)thienyl boronic acid derivative.
Attachment of the Piperazinyl-Ethyl-Thio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with the piperazinyl-ethyl-thio moiety.
Industrial Production Methods
Industrial production of quinazoline derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace halide groups with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., bromides, chlorides), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline alcohols .
科学的研究の応用
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
作用機序
The mechanism of action of quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit various enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: By inhibiting tyrosine kinases, the compound can disrupt signaling pathways that regulate cell growth, proliferation, and survival, leading to the suppression of tumor growth.
類似化合物との比較
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- can be compared with other quinazoline derivatives to highlight its uniqueness:
Quinazoline-2,4(1H,3H)-diones: These compounds exhibit a wealth of biological activities, including antitumor proliferation.
Quinazolin-4(3H)-ones: Known for their anticancer and antimicrobial properties.
2-Aminoquinazolines: Studied for their potential as enzyme inhibitors and their role in medicinal chemistry.
The unique structure of quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-, with its benzo(b)thienyl and piperazinyl-ethyl-thio substituents, distinguishes it from other quinazoline derivatives and contributes to its diverse biological activities .
特性
CAS番号 |
129224-82-4 |
|---|---|
分子式 |
C23H24N4S2 |
分子量 |
420.6 g/mol |
IUPAC名 |
4-(1-benzothiophen-2-yl)-2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]quinazoline |
InChI |
InChI=1S/C23H24N4S2/c1-26-10-12-27(13-11-26)14-15-28-23-24-19-8-4-3-7-18(19)22(25-23)21-16-17-6-2-5-9-20(17)29-21/h2-9,16H,10-15H2,1H3 |
InChIキー |
DWHTZWVCRKKWBL-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=N2)C4=CC5=CC=CC=C5S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


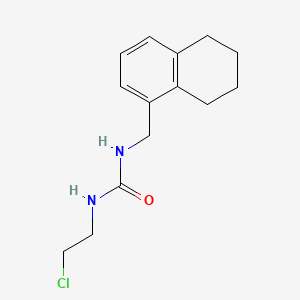
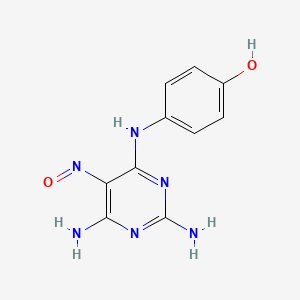
![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)

